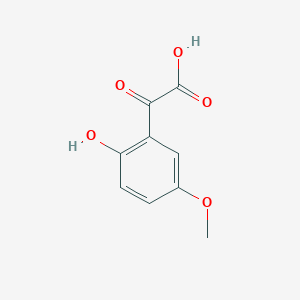

2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid, also known as 2’-hydroxy-5’-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with methoxy bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Properties

Recent studies indicate that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits promising anticancer activity. In vitro tests have shown its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent. For instance, it has been tested against non-small-cell lung cancer (NSCLC) lines, demonstrating selective toxicity with EC50 values below 10 μM for certain cell types .

Mechanism of Action

The compound's mechanism involves interference with key cellular processes. It is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways associated with cell survival and proliferation . The presence of the methoxy and hydroxyl groups enhances its interaction with biological targets, increasing its efficacy.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid demonstrated significant cytotoxic effects on A549 lung cancer cells, with an IC50 value of approximately 8 μM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Mechanistic Insights

Another investigation focused on the compound's interaction with specific proteins involved in cancer progression. It was found to inhibit the activity of stearoyl-CoA desaturase, an enzyme critical for fatty acid metabolism in cancer cells, leading to reduced membrane fluidity and impaired cell growth .

Dyeing Applications

Use in Keratin Fibers

Beyond its medicinal applications, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid has been explored for use in dyeing keratin fibers such as human hair. Its derivatives have been shown to provide vibrant colors while being less damaging compared to traditional dyes. The compound's ability to form stable complexes with keratin proteins enhances color retention and vibrancy .

Comparative Data Tables

| Application Area | Effectiveness | Notes |

|---|---|---|

| Anticancer Activity | High | Selective toxicity towards NSCLC cell lines |

| Mechanism of Action | Apoptosis Induction | Targets mitochondrial pathways |

| Dyeing Keratin Fibers | Effective | Provides vibrant colors with minimal damage |

Wirkmechanismus

The mechanism of action of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-5-methoxyacetophenone: A closely related compound with similar structural features.

2-Hydroxy-5-methoxyphenylphosphonic acid: Another derivative with potential biological activity.

Uniqueness

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

Chemical Structure and Properties

2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid, also known as (2-hydroxy-5-methoxyphenyl)(oxo)acetic acid, is a phenolic compound characterized by its unique structure that includes a hydroxyl group, a methoxy group, and an oxoacetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Biological Activity

Antioxidant Properties

Research indicates that 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular conditions. The compound's ability to scavenge free radicals has been demonstrated in several assays, showing promise as a protective agent against oxidative stress.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against a range of pathogenic microorganisms. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Case Studies and Research Findings

-

Cell Viability Assays

A study involving the treatment of human lung cancer cell lines with varying concentrations of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid revealed a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for A549 cells (a human lung adenocarcinoma cell line) . -

Mechanism of Action Investigation

Further mechanistic studies indicated that the compound may inhibit specific signaling pathways involved in cell proliferation and survival. For example, it was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors . -

Synergistic Effects with Other Compounds

In combination therapy studies, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid enhanced the efficacy of existing chemotherapeutic agents, suggesting potential for use in combination therapies to improve treatment outcomes in cancer patients .

Data Tables

| Biological Activity | Test Methodology | IC50/Effective Concentration |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | 15 µM |

| Antimicrobial | Agar Diffusion Method | Effective against S. aureus at 10 µg/mL |

| Anticancer (A549 cells) | MTT Assay | IC50 = 25 µM |

| Combination Therapy | Viability Assay with Doxorubicin | Enhanced efficacy observed |

Eigenschaften

IUPAC Name |

2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXYSZQKDXQASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.